2-(4-CHLOROPHENOXY)-2-METHYL-N'-[(1E)-(5-METHYLFURAN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE
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Overview
Description
2-(4-CHLOROPHENOXY)-2-METHYL-N'-[(1E)-(5-METHYLFURAN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE is an organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENOXY)-2-METHYL-N'-[(1E)-(5-METHYLFURAN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-CHLOROPHENOXY)-2-METHYL-N'-[(1E)-(5-METHYLFURAN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-2-METHYL-N'-[(1E)-(5-METHYLFURAN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The compound’s chlorophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to biological macromolecules, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N’-(4-methylbenzylidene)propanohydrazide
- 2-(4-chlorophenoxy)-N’-(3-nitrobenzylidene)propanohydrazide
Uniqueness
Compared to similar compounds, 2-(4-CHLOROPHENOXY)-2-METHYL-N'-[(1E)-(5-METHYLFURAN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-11-4-7-14(21-11)10-18-19-15(20)16(2,3)22-13-8-5-12(17)6-9-13/h4-10H,1-3H3,(H,19,20)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWFTMAFWDXNHC-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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